Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with 2-phenylacetamide in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with ethyl 2-amino-4-methylthiophene-3-carboxylate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Cyclization: Acidic conditions, such as sulfuric acid.
Major Products Formed
Reduction: 4-methyl-5-[(3-aminophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate.
Hydrolysis: 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but lacks the phenylacetamido group.
4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry.
Biological Activity
Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C18H18N3O4S and a molecular weight of approximately 377.4 g/mol. Its structure includes a thiophene ring, which is known for contributing to various biological activities, and a nitrophenyl moiety that enhances its pharmacological profile.
Research indicates that this compound may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : The presence of the nitrophenyl group is known to enhance the antimicrobial efficacy of compounds. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
- Anticancer Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The thiophene moiety has been linked to cytotoxic activity against various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
A study evaluated the compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects at concentrations as low as 25 µg/mL, comparable to standard antibiotics .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 25 µg/mL |
S. aureus | 30 µg/mL |
Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was tested at various concentrations (10 µM, 20 µM, 50 µM), with notable effects observed at 50 µM where cell viability dropped to approximately 40% compared to control groups .
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
20 | 65 |
50 | 40 |
Properties
Molecular Formula |
C23H21N3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21N3O6S/c1-3-32-23(29)19-14(2)20(21(28)24-16-10-7-11-17(13-16)26(30)31)33-22(19)25-18(27)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
XRHQVCGYZJHUHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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